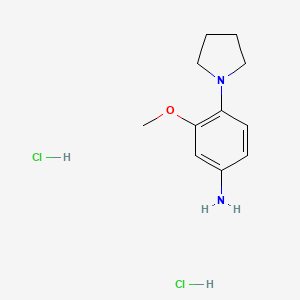
3-Methoxy-4-pyrrolidinoaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-pyrrolidinoaniline Dihydrochloride, with the CAS Number 1186663-17-1, is a chemical compound with a molecular weight of 265.18 . It is a white to brown or purple solid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-pyrrolidinoaniline Dihydrochloride is represented by the linear formula C11H18Cl2N2O . The InChI code for this compound is 1S/C11H16N2O.2ClH/c1-14-11-8-9 (12)4-5-10 (11)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methoxy-4-pyrrolidinoaniline Dihydrochloride is a white to brown or purple solid . It has a molecular weight of 265.18 and a linear formula of C11H18Cl2N2O . The compound is stored at +4°C .Applications De Recherche Scientifique
Synthesis of Agrochemicals and Medicinal Compounds
The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, involving 3-Methoxy-4-pyrrolidinoaniline dihydrochloride, highlights its utility in creating useful adducts for agrochemicals or medicinal compounds. This process demonstrates the chemical's role in generating intermediates for further pharmaceutical and agrochemical development (Ghelfi et al., 2003).
Functionalization for Drug Discovery
3-Methoxy-4-pyrrolidinoaniline dihydrochloride is instrumental in the functionalization of C(sp(3))-H bonds at the unactivated 3-position of proline derivatives. This process is vital for synthesizing cis-2,3-disubstituted pyrrolidines as single stereoisomers, directly affording primary amide derivatives with properties suitable for drug discovery applications. This showcases its potential in the development of novel pharmaceutical compounds (Affron et al., 2014).
Synthesis of Antitumor and Antibacterial Compounds
A general and efficient approach for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, which are part of the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds, has been described. This highlights its role in the synthesis of critical components for antitumor and antibacterial agents, demonstrating its significant impact on developing new treatments for cancer and bacterial infections (Kumar et al., 2003).
Metal Ion Sensing
The compound has shown promising applications in the development of Schiff base fluorescent probes for metal ion sensing. This application is crucial for environmental monitoring, medical diagnostics, and the development of sensors that can detect metal ions with high specificity and sensitivity. The ability to turn on/off fluorescence in the presence of specific metal ions illustrates its potential in creating sophisticated sensing devices (Hu et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGKAYMYFUQVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-pyrrolidinoaniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)
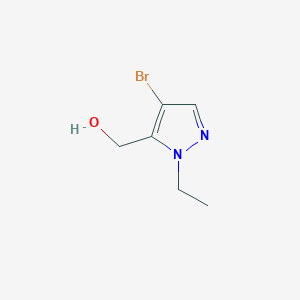
![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
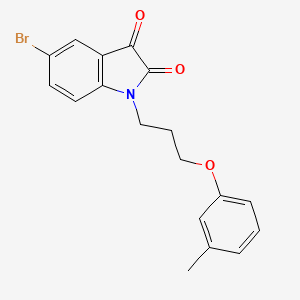
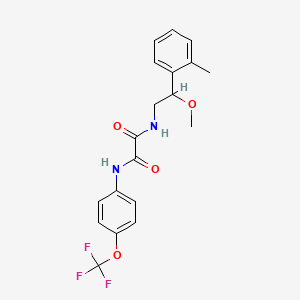
![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)

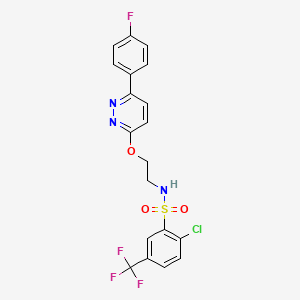
![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)
![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)
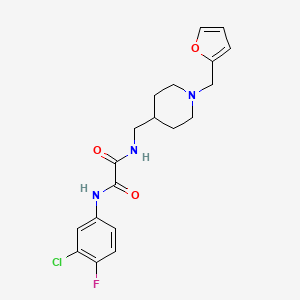

![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)